molecular formula C3H2BF3KNS B15300085 Potassium trifluoro(thiazol-5-yl)borate

Potassium trifluoro(thiazol-5-yl)borate

Katalognummer: B15300085
Molekulargewicht: 191.03 g/mol
InChI-Schlüssel: MLNBBCSLEQXUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(thiazol-5-yl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties and wide range of applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(thiazol-5-yl)borate typically involves the reaction of thiazole derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Crystallization or recrystallization techniques to obtain pure compounds

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to ensure product purity and consistency

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(thiazol-5-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, or nickel catalysts for substitution reactions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(thiazol-5-yl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of potassium trifluoro(thiazol-5-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable boron-carbon bonds. The pathways involved include:

    Transmetalation: Transfer of the boron group to a metal catalyst, facilitating the formation of new chemical bonds.

    Oxidative Addition: The boron group undergoes oxidative addition to form reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium trifluoro(4-methylthiazol-5-yl)borate
  • Potassium trifluoro(2-thiazolyl)borate
  • Potassium trifluoro(4-phenylthiazol-5-yl)borate

Uniqueness

Potassium trifluoro(thiazol-5-yl)borate is unique due to its specific thiazole ring structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.

Eigenschaften

Molekularformel

C3H2BF3KNS

Molekulargewicht

191.03 g/mol

IUPAC-Name

potassium;trifluoro(1,3-thiazol-5-yl)boranuide

InChI

InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-2-9-3;/h1-2H;/q-1;+1

InChI-Schlüssel

MLNBBCSLEQXUPG-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CN=CS1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.